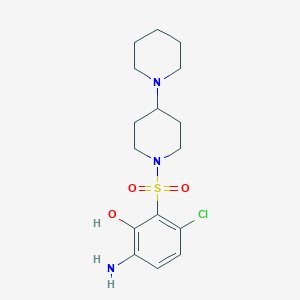
6-Amino-3-chloro-2-(4-piperidin-1-ylpiperidin-1-yl)sulfonylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-chloro-2-(4-piperidin-1-ylpiperidin-1-yl)sulfonylphenol is a complex organic compound that features a sulfonyl group, a piperidine ring, and a phenol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-chloro-2-(4-piperidin-1-ylpiperidin-1-yl)sulfonylphenol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the Sulfonyl Group: Sulfonylation reactions are employed, often using sulfonyl chlorides in the presence of a base.
Chlorination and Amination: Chlorination of the aromatic ring followed by nucleophilic substitution with an amine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
6-Amino-3-chloro-2-(4-piperidin-1-ylpiperidin-1-yl)sulfonylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group would yield quinones, while substitution of the chlorine atom could yield various substituted derivatives.
科学的研究の応用
6-Amino-3-chloro-2-(4-piperidin-1-ylpiperidin-1-yl)sulfonylphenol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
作用機序
The mechanism of action of 6-Amino-3-chloro-2-(4-piperidin-1-ylpiperidin-1-yl)sulfonylphenol involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity .
類似化合物との比較
Similar Compounds
特性
分子式 |
C16H24ClN3O3S |
|---|---|
分子量 |
373.9 g/mol |
IUPAC名 |
6-amino-3-chloro-2-(4-piperidin-1-ylpiperidin-1-yl)sulfonylphenol |
InChI |
InChI=1S/C16H24ClN3O3S/c17-13-4-5-14(18)15(21)16(13)24(22,23)20-10-6-12(7-11-20)19-8-2-1-3-9-19/h4-5,12,21H,1-3,6-11,18H2 |
InChIキー |
YQRDSYHERQDATB-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















